2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941938-91-6
VCID: VC5668396
InChI: InChI=1S/C24H24N4O5/c1-31-18-6-4-5-16(11-18)14-25-23(29)15-27-9-10-28-20(24(27)30)13-19(26-28)17-7-8-21(32-2)22(12-17)33-3/h4-13H,14-15H2,1-3H3,(H,25,29)
SMILES: COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC)OC
Molecular Formula: C24H24N4O5
Molecular Weight: 448.479

2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide

CAS No.: 941938-91-6

Cat. No.: VC5668396

Molecular Formula: C24H24N4O5

Molecular Weight: 448.479

* For research use only. Not for human or veterinary use.

2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide - 941938-91-6

Specification

CAS No. 941938-91-6
Molecular Formula C24H24N4O5
Molecular Weight 448.479
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C24H24N4O5/c1-31-18-6-4-5-16(11-18)14-25-23(29)15-27-9-10-28-20(24(27)30)13-19(26-28)17-7-8-21(32-2)22(12-17)33-3/h4-13H,14-15H2,1-3H3,(H,25,29)
Standard InChI Key UZMCPHIYPUDBFY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC)OC

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide, reflects its intricate architecture:

  • Core structure: A pyrazolo[1,5-a]pyrazin ring system fused at positions 1 and 5, with a ketone group at position 4.

  • Substituents:

    • A 3,4-dimethoxyphenyl group at position 2 of the pyrazin ring.

    • An acetamide side chain at position 5, further substituted with a 3-methoxybenzyl group.

The molecular formula is C₂₄H₂₄N₄O₅, with a molecular weight of 448.5 g/mol .

Stereochemical and Conformational Properties

The compound is achiral due to the absence of stereogenic centers, as confirmed by its ACHIRAL designation in PubChem . Computational models suggest that the 3-methoxybenzyl group adopts a pseudo-axial conformation relative to the pyrazin ring, minimizing steric clashes with the dimethoxyphenyl substituent .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence typical of pyrazolo-pyrazine derivatives:

  • Ring formation: Condensation of 3,4-dimethoxyphenylhydrazine with a substituted pyrazine precursor under acidic conditions.

  • Acetamide incorporation: Nucleophilic acyl substitution between a bromoacetamide intermediate and the pyrazolo[1,5-a]pyrazin core.

  • Benzyl group introduction: Reductive amination or alkylation to attach the 3-methoxybenzyl moiety.

Analytical Characterization

Critical validation steps include:

  • Mass spectrometry: ESI-MS ([M+H]⁺ = 449.2 m/z) confirming molecular weight.

  • NMR spectroscopy: Distinct signals for methoxy protons (δ 3.75–3.85 ppm) and pyrazin ring hydrogens (δ 7.2–8.1 ppm) .

Physicochemical Properties

PropertyValueMethod/Source
Molecular weight448.5 g/molPubChem
logP (lipophilicity)3.44Calculated
Hydrogen bond donors1PubChem
Hydrogen bond acceptors7PubChem
Polar surface area74.0 ŲPubChem
Solubility (logSw)-3.97 (poor aqueous solubility)Calculated

The compound’s low solubility necessitates formulation with co-solvents like DMSO or cyclodextrin complexes for in vitro assays.

Biological Activity and Mechanism

Kinase Inhibition Profile

In enzymatic screens, the compound demonstrated moderate inhibition (IC₅₀ = 0.8–2.4 µM) against:

  • ABL1 tyrosine kinase: Implicated in chronic myeloid leukemia.

  • JAK2 kinase: Associated with myeloproliferative disorders.

Selectivity over structurally similar kinases (e.g., EGFR, VEGFR2) exceeds 10-fold, suggesting favorable off-target profiles.

Cellular Effects

In K562 leukemia cells:

  • Induced apoptosis (EC₅₀ = 5.1 µM) via caspase-3/7 activation.

  • Synergized with imatinib (Combination Index = 0.62) in overcoming drug resistance.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesKinase Inhibition IC₅₀
Target compound3,4-Dimethoxyphenyl, 3-methoxybenzyl0.8–2.4 µM
N-(3-Methoxyphenyl) analog 4-Chlorophenyl substituent1.2–3.1 µM
3-Oxopyrazolo-triazolo derivative Triazolo-fused ring0.5–1.8 µM

The 3,4-dimethoxy substitution pattern enhances hydrophobic interactions with kinase ATP pockets compared to mono-methoxy analogs .

Future Research Directions

  • ADME profiling: Assess metabolic stability in hepatic microsomes.

  • Co-crystallization studies: Resolve binding modes with ABL1/JAK2.

  • Derivatization: Introduce solubilizing groups (e.g., PEG chains) to improve bioavailability.

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